molecular formula C27H17NO4 B2610484 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide CAS No. 325978-01-6

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide

Cat. No. B2610484
CAS RN: 325978-01-6
M. Wt: 419.436
InChI Key: XCFBEIQYVFWPDA-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide” is a chemical compound that has been synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .


Synthesis Analysis

The synthesis of the title compound, “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide”, was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .


Molecular Structure Analysis

The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 38 bonds, including 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .


Chemical Reactions Analysis

The compound’s possession of an N, O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions . This functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds .

Future Directions

The future directions for this compound could involve further exploration of its potential for metal-catalyzed C-H bond functionalization reactions . This could lead to the development of new synthetic methods and the creation of novel compounds.

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO4/c29-25-20-12-4-5-13-21(20)26(30)24-22(25)14-7-15-23(24)28-27(31)17-8-6-11-19(16-17)32-18-9-2-1-3-10-18/h1-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFBEIQYVFWPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenoxybenzamide

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